(R)-Ethyl 2-amino-3-cyclobutylpropanoate
Description
(R)-Ethyl 2-amino-3-cyclobutylpropanoate (CAS: 394735-17-2) is a chiral organic compound featuring a cyclobutane ring, an amino group, and an ethyl ester moiety. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. The compound’s structure includes a stereogenic center at the second carbon, conferring (R)-configuration, which is critical for enantioselective applications in pharmaceuticals or agrochemicals.
The synthesis of this compound is notable for its efficiency, with a reported reference yield of 85.0% via routes such as the condensation of 2-(benzhydrylidene-amino)-3-cyclobutyl-propionic acid ethyl ester . The cyclobutyl group introduces significant ring strain (90° bond angles), influencing its reactivity and conformational rigidity compared to larger cycloalkanes.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
InChI Key |
LBMYKRXWOHTRIK-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1CCC1)N |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and ethylamine.
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a series of reactions, including cyclization and reduction.
Amino Acid Derivative Formation:
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-amino-3-cyclobutylpropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Ethyl 2-amino-3-cyclobutylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique cyclobutyl ring structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of (R)-Ethyl 2-amino-3-cyclobutylpropanoate and Analogues
Physicochemical Properties
- Cyclobutyl Group Impact : The strained cyclobutane ring increases molecular rigidity and may reduce thermal stability compared to cyclohexyl or linear analogues. This strain can enhance reactivity in ring-opening or functionalization reactions .
- Amino Group Influence: The primary amino group enables hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol) relative to non-polar esters like ethyl isobutyrate.
- Vapor Pressure: While direct data is unavailable, the compound’s higher molecular weight and polar groups suggest lower vapor pressure compared to smaller, non-polar esters like diethyl ether (CAS: 60-29-7), which has a vapor pressure of ~550 mmHg at 20°C .
Biological Activity
(R)-Ethyl 2-amino-3-cyclobutylpropanoate, with the molecular formula C₉H₁₇NO₂, is an organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chiral nature, featuring an amino group and a cyclobutyl ring. These structural elements influence its reactivity and interaction with biological targets. The compound has a molecular weight of approximately 171.24 g/mol and is soluble in various organic solvents, which facilitates its use in biochemical assays.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 1998643-62-1 |
| Solubility | Varies by solvent |
Biological Activity
Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the cyclobutyl ring contributes to steric properties that may enhance binding affinity and specificity.
- Enzyme Interaction : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound's unique structure may allow it to bind selectively to certain receptors, potentially influencing signaling pathways related to neurotransmission or hormonal regulation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Neurotransmitter Release : A study investigated the compound's effect on neurotransmitter release in neuronal cell cultures. Results indicated a dose-dependent modulation of glutamate release, suggesting potential neuroprotective properties.
- Inhibition of Enzymatic Activity : Another study focused on the inhibition of a specific enzyme linked to metabolic disorders. The compound demonstrated significant inhibitory activity, highlighting its potential as a therapeutic agent in metabolic syndrome.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-3-cyclopropylpropanoate | Cyclopropyl ring instead of cyclobutyl | Moderate binding affinity |
| Ethyl 2-amino-3-cyclopentylpropanoate | Cyclopentyl ring | Lower inhibitory effect |
| Ethyl 2-amino-3-cyclohexylpropanoate | Cyclohexyl ring | Similar binding properties |
The cyclobutyl ring in this compound imparts distinct steric and electronic properties compared to its analogs, potentially enhancing its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
